An In-Depth Technical Guide to 1-(3-methylphenyl)piperazine Dihydrochloride Hydrate (CAS: 13078-13-2)
An In-Depth Technical Guide to 1-(3-methylphenyl)piperazine Dihydrochloride Hydrate (CAS: 13078-13-2)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
The piperazine moiety is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold in a vast array of therapeutic agents. Its unique physicochemical properties and synthetic tractability have led to its incorporation into drugs targeting a wide spectrum of diseases. Within this broad class of compounds, the arylpiperazines, and specifically 1-(3-methylphenyl)piperazine, represent a critical subclass with significant implications for neuroscience and drug discovery. This technical guide is intended to be a comprehensive resource on 1-(3-methylphenyl)piperazine dihydrochloride hydrate, providing not just a compilation of data, but a deeper understanding of its synthesis, analysis, and pharmacological context. Our goal is to empower researchers and developers with the knowledge necessary to effectively utilize this compound in their scientific endeavors, from fundamental research to the development of novel therapeutics.
Introduction and Chemical Identity
1-(3-methylphenyl)piperazine, also known as 1-(m-tolyl)piperazine, is a synthetic organic compound featuring a piperazine ring substituted with a 3-methylphenyl (m-tolyl) group. The dihydrochloride hydrate form (CAS Number: 13078-13-2) is a salt that enhances the compound's stability and aqueous solubility, making it particularly suitable for research and pharmaceutical development.
The core structure of arylpiperazines is a key pharmacophore that imparts significant activity at various neurotransmitter receptors, particularly those of the serotonin (5-HT) and dopamine (D) systems.[1] This activity has positioned these compounds as valuable tools in the study of neurological disorders and as building blocks for the design of novel psychoactive drugs.
Table 1: Compound Identification
| Property | Value |
| Chemical Name | 1-(3-methylphenyl)piperazine dihydrochloride hydrate |
| CAS Number | 13078-13-2 |
| Molecular Formula | C₁₁H₁₈Cl₂N₂O (as hydrate) |
| Molecular Weight | 265.18 g/mol (as hydrate) |
| Synonyms | 1-(m-Tolyl)piperazine dihydrochloride hydrate, N-(3-Methylphenyl)piperazine dihydrochloride hydrate |
Physicochemical Properties
The physical and chemical characteristics of 1-(3-methylphenyl)piperazine dihydrochloride hydrate are crucial for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 195-202 °C | [2] |
| Solubility | Soluble in water | General knowledge of hydrochloride salts |
| pKa | ~8-9 (for the piperazine nitrogens) | [3] |
The presence of the two hydrochloride moieties significantly increases the polarity and aqueous solubility of the compound compared to its free base form. The pKa values of the piperazine nitrogens are critical for understanding its ionization state at physiological pH, which in turn influences its receptor binding and pharmacokinetic properties.
Synthesis and Purification
The synthesis of 1-(3-methylphenyl)piperazine and its subsequent conversion to the dihydrochloride hydrate can be achieved through several established synthetic routes for arylpiperazines. A common and effective method is the nucleophilic aromatic substitution or Buchwald-Hartwig amination.
Synthetic Pathway Overview
A general and reliable method for the synthesis of 1-arylpiperazines involves the reaction of an appropriate aryl halide with piperazine. In the case of 1-(3-methylphenyl)piperazine, this would typically involve the reaction of 3-bromotoluene or 3-chlorotoluene with an excess of piperazine.
Caption: General synthetic scheme for 1-(3-methylphenyl)piperazine dihydrochloride hydrate.
Detailed Synthetic Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
Step 1: Synthesis of 1-(3-methylphenyl)piperazine (Free Base)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromotoluene (1 equivalent), piperazine (2-3 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 2-3 equivalents) in an anhydrous, aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux (typically 80-110 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford pure 1-(3-methylphenyl)piperazine as an oil or low-melting solid.
Step 2: Preparation of 1-(3-methylphenyl)piperazine Dihydrochloride Hydrate
-
Salt Formation: Dissolve the purified 1-(3-methylphenyl)piperazine free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.
-
Acidification: While stirring, slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) in a slight excess (at least 2 equivalents). A white precipitate of the dihydrochloride salt will form.
-
Isolation and Hydration: Collect the precipitate by filtration and wash with the anhydrous solvent. To form the hydrate, the dihydrochloride salt can be recrystallized from an aqueous ethanol solution. The presence of water during crystallization will lead to the formation of the stable hydrate.
-
Drying: Dry the resulting crystalline solid under vacuum at a moderate temperature (e.g., 40-50 °C) to remove excess solvent and water, yielding 1-(3-methylphenyl)piperazine dihydrochloride hydrate.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 1-(3-methylphenyl)piperazine dihydrochloride hydrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of 1-(3-methylphenyl)piperazine will show characteristic signals for the aromatic protons of the m-tolyl group, the methyl protons, and the protons of the piperazine ring. In the dihydrochloride salt, the signals for the piperazine protons will be shifted downfield due to the protonation of the nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the piperazine carbons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Methyl (CH₃) | ~2.3 | ~21 |
| Piperazine (CH₂) | ~3.2 - 3.5 | ~45, ~50 |
| Aromatic (CH) | ~6.8 - 7.2 | ~115, ~120, ~125, ~129, ~138, ~150 |
Note: Actual chemical shifts may vary depending on the solvent and concentration. A complete assignment can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC.[4][5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): Under EI conditions, 1-(3-methylphenyl)piperazine is expected to show a molecular ion peak (M⁺) at m/z 176. Key fragmentation pathways for arylpiperazines typically involve cleavage of the piperazine ring.[7] Common fragments would include ions corresponding to the loss of ethyleneimine and fragments of the piperazine ring.
-
Electrospray Ionization (ESI-MS): In the positive ion mode, ESI-MS will show a prominent protonated molecular ion [M+H]⁺ at m/z 177.
Caption: Plausible EI-MS fragmentation pathways for 1-(3-methylphenyl)piperazine.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of the compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is typically employed for the analysis of arylpiperazines.
-
Protocol: HPLC Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often optimal.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A typical gradient would be from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Sample Preparation: Dissolve the compound in the mobile phase or a suitable solvent like methanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
-
Protocol: GC-MS Analysis
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration.
-
Temperature Program: A temperature gradient is used to elute the compound, for example, starting at 100 °C and ramping up to 280 °C.
-
MS Detection: Electron ionization (EI) at 70 eV.
-
Pharmacological Profile
The pharmacological activity of 1-(3-methylphenyl)piperazine is primarily attributed to its interaction with monoamine neurotransmitter systems. Based on the extensive literature on arylpiperazines, it is expected to exhibit significant affinity for serotonin and dopamine receptors.
Mechanism of Action
Arylpiperazines are known to act as ligands at various G-protein coupled receptors (GPCRs). The specific functional activity (agonist, antagonist, or partial agonist) can vary depending on the receptor subtype and the specific chemical structure. The primary targets are expected to be:
-
Serotonin (5-HT) Receptors: Phenylpiperazines often show high affinity for 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.[8]
-
Dopamine (D) Receptors: Affinity for D₂, D₃, and D₄ receptors is also common among this class of compounds.
Caption: Postulated mechanism of action via neurotransmitter receptor binding.
Receptor Binding Profile
While specific binding affinity data (Ki values) for 1-(3-methylphenyl)piperazine are not extensively published, data from closely related analogs such as 1-(3-chlorophenyl)piperazine (mCPP) can provide valuable insights. mCPP exhibits moderate to high affinity for several serotonin and dopamine receptor subtypes.[9] It is reasonable to hypothesize that 1-(3-methylphenyl)piperazine possesses a similar multi-target receptor binding profile.
Table 4: Expected Receptor Binding Affinities (Hypothetical)
| Receptor | Expected Affinity (Ki) | Functional Activity |
| 5-HT₁A | 10 - 100 nM | Partial Agonist/Antagonist |
| 5-HT₂A | 50 - 500 nM | Antagonist/Partial Agonist |
| 5-HT₂C | 20 - 200 nM | Agonist/Partial Agonist |
| D₂ | 100 - 1000 nM | Antagonist/Partial Agonist |
This table is illustrative and based on data from structurally related compounds. Experimental determination is required for precise values.
In Vitro and In Vivo Studies
Functional assays are necessary to determine the efficacy of the compound at its target receptors.
-
In Vitro Functional Assays:
-
Calcium Flux Assays: To measure agonism or antagonism at Gq-coupled receptors (e.g., 5-HT₂A, 5-HT₂C).
-
cAMP Assays: To determine activity at Gi/o-coupled receptors (e.g., 5-HT₁A, D₂).
-
Radioligand Binding Displacement Assays: To experimentally determine the binding affinities (Ki values) at a panel of receptors.
-
-
In Vivo Pharmacological Models:
-
Rodent Behavioral Models: Studies in rats and mice can be used to assess the psychoactive and therapeutic potential of the compound. For example, the forced swim test or tail suspension test can evaluate antidepressant-like effects, while the elevated plus maze can assess anxiolytic or anxiogenic properties.[10] Studies with related compounds have shown effects on locomotor activity and social interaction.[11]
-
Applications in Research and Drug Discovery
1-(3-methylphenyl)piperazine dihydrochloride hydrate serves as a valuable tool in several areas of scientific research.
-
Pharmacological Probe: Due to its expected multi-target profile, it can be used to investigate the roles of serotonin and dopamine receptors in various physiological and pathological processes.
-
Scaffold for Drug Design: The 1-(3-methylphenyl)piperazine moiety can be incorporated into more complex molecules to design novel ligands with improved potency, selectivity, and pharmacokinetic properties for the treatment of CNS disorders such as depression, anxiety, and psychosis.
-
Intermediate in Chemical Synthesis: It is a known intermediate in the synthesis of some pharmaceutical compounds.
Safety, Handling, and Stability
Proper handling and storage are crucial to ensure the safety of the user and the integrity of the compound.
Safety and Handling
Based on the safety data for related piperazine compounds, the following precautions should be observed:[12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention.
Hazard Statements (Anticipated):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Stability and Storage
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture.
-
Stability: Phenylpiperazines are generally less stable than benzylpiperazines. Degradation can occur over time, especially when exposed to light, air, and elevated temperatures. It is recommended to store the compound under inert gas if long-term storage is required.
Conclusion
1-(3-methylphenyl)piperazine dihydrochloride hydrate is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its structural relationship to a wide range of psychoactive substances and its potential to modulate key neurotransmitter systems make it a valuable tool for research and a promising scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of its synthesis, analytical characterization, and pharmacological properties, with the aim of facilitating its effective and safe use in the laboratory. Further experimental investigation is encouraged to fully elucidate its pharmacological profile and unlock its full potential in drug discovery.
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